1-Chloro-3-ethyl-3-methyl-pentan-2-one
Description
1-Chloro-3-ethyl-3-methyl-pentan-2-one is a chlorinated ketone characterized by a pentan-2-one backbone substituted with a chlorine atom at position 1 and both ethyl and methyl groups at position 3. Chlorinated ketones are typically used as intermediates in organic synthesis, pharmaceuticals, or agrochemicals due to their electrophilic carbonyl group and halogen reactivity .
Properties
CAS No. |
109666-61-7 |
|---|---|
Molecular Formula |
C8H15ClO |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
1-chloro-3-ethyl-3-methylpentan-2-one |
InChI |
InChI=1S/C8H15ClO/c1-4-8(3,5-2)7(10)6-9/h4-6H2,1-3H3 |
InChI Key |
UYEJCWBHNPINFW-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)C(=O)CCl |
Canonical SMILES |
CCC(C)(CC)C(=O)CCl |
Synonyms |
2-Pentanone, 1-chloro-3-ethyl-3-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
The closest structural analogs to 1-chloro-3-ethyl-3-methyl-pentan-2-one include:
1-Chloro-3,3-dimethylpentan-2-one (CAS: 83391-82-6): Features two methyl groups at position 2.
1-Chloro-3-methylpentan-2-one (CAS: 54147-45-4): Contains a single methyl group at position 3.
Physicochemical Properties
The following table summarizes key properties of these compounds:
*Theoretical values for the target compound are calculated based on its structure.
Key Observations :
- Branching and Steric Effects : The ethyl group in the target compound increases steric hindrance compared to the dimethyl analog. This may reduce solubility in polar solvents and elevate boiling points relative to simpler analogs.
- Molecular Weight : The target compound’s higher molecular weight (162.66 vs. 148.63 and 134.61) suggests stronger van der Waals forces, likely resulting in higher viscosity and melting/boiling points.
Contrast with Functionalized Analogs
Compounds like 1-(Dimethylamino)-2-methylpentan-3-one (CAS: 51690-03-0) and its hydrochloride derivative (CAS: 63942-70-1) differ significantly due to the amino group.
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